molecular formula C28H35N3O4 B11397372 5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397372
M. Wt: 477.6 g/mol
InChI Key: OKCOGZXCUKUKDA-UHFFFAOYSA-N
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Description

5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butyl group: This step involves the alkylation of the core structure.

    Attachment of the ethoxy and methylbutoxy groups: These groups are introduced through etherification reactions.

    Incorporation of the hydroxyphenyl group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction could lead to various alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its combination of functional groups and the potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O4/c1-5-7-15-31-27(19-12-13-22(23(17-19)34-6-2)35-16-14-18(3)4)24-25(29-30-26(24)28(31)33)20-10-8-9-11-21(20)32/h8-13,17-18,27,32H,5-7,14-16H2,1-4H3,(H,29,30)

InChI Key

OKCOGZXCUKUKDA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCC(C)C)OCC

Origin of Product

United States

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